Microtubule inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

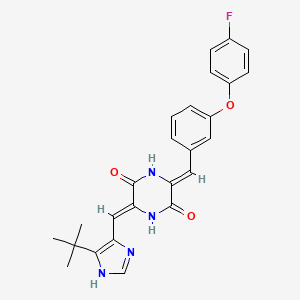

Molecular Formula |

C25H23FN4O3 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(3Z,6Z)-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-[[3-(4-fluorophenoxy)phenyl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C25H23FN4O3/c1-25(2,3)22-19(27-14-28-22)13-21-24(32)29-20(23(31)30-21)12-15-5-4-6-18(11-15)33-17-9-7-16(26)8-10-17/h4-14H,1-3H3,(H,27,28)(H,29,32)(H,30,31)/b20-12-,21-13- |

InChI Key |

CALJDDPCVHTIDS-FDYZEBBJSA-N |

Isomeric SMILES |

CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)OC4=CC=C(C=C4)F)/C(=O)N2 |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)F)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Microtubule Inhibitor 4SC-207

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Microtubule Inhibitor 4" does not correspond to a standardized nomenclature. This guide focuses on the compound 4SC-207 , a novel microtubule inhibitor, as a representative molecule fitting this descriptor based on available scientific literature. Additionally, insights from the class of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds are included to provide a broader context of microtubule inhibitors with a similar mechanism.

Core Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α,β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Microtubule targeting agents (MTAs) are broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[1][2]

4SC-207 is a potent microtubule-destabilizing agent.[1] Its primary mechanism of action is the inhibition of tubulin polymerization.[1] By binding to tubulin, 4SC-207 prevents the assembly of α,β-tubulin heterodimers into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[1][3] The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds also exert their anticancer activity through the inhibition of tubulin polymerization, binding to the colchicine-binding site on tubulin.[4]

At high concentrations, 4SC-207 directly inhibits microtubule polymerization, while at lower concentrations, it suppresses microtubule dynamics by reducing their growth speeds.[1] This suppression of the dynamic instability of microtubules is a key feature of its anti-mitotic activity.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data for 4SC-207 and related compounds, providing insights into their potency and efficacy.

Table 1: In Vitro Anti-proliferative Activity of 4SC-207 and SMART Compounds

| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference |

| 4SC-207 | Average of 50 cell lines | Various | 11 (Average GI50) | [1] |

| HCT-15 | Colon (Multi-drug resistant) | Sensitive | [1] | |

| ACHN | Renal (Multi-drug resistant) | Sensitive | [1] | |

| SMART-H | PC-3 | Prostate | Low nM range | [5] |

| A375 | Melanoma | Low nM range | [5] | |

| SMART-F | PC-3 | Prostate | 6 - 43 | [5] |

| A375 | Melanoma | 6 - 43 | [5] | |

| SMART-OH | PC-3 | Prostate | 76 - 116 | [5] |

| A375 | Melanoma | 76 - 116 | [5] |

Table 2: In Vitro Tubulin Polymerization Inhibition by 4SC-207

| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization | Reference |

| 4SC-207 | 0.5 | Partial Inhibition | [6] |

| 1 | Significant Inhibition | [6] | |

| 2 | Strong Inhibition | [6] | |

| Nocodazole | 0.25 | Partial Inhibition | [6] |

| (Control) | 0.5 | Significant Inhibition | [6] |

| 1 | Strong Inhibition | [6] |

Cellular Effects of Microtubule Destabilization

The inhibition of tubulin polymerization by 4SC-207 triggers a series of downstream cellular effects:

-

Mitotic Arrest: Disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[1][2] This activates the spindle assembly checkpoint, leading to a delay or arrest of the cell cycle in the G2/M phase.[1][5]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis.[1][5] This is a common fate for cells that cannot satisfy the spindle assembly checkpoint.

-

Aberrant Mitotic Events: In some cases, cells may escape mitotic arrest and undergo aberrant divisions, resulting in the formation of multi-polar spindles and aneuploidy, which can also lead to cell death.[1]

-

Efficacy in Multi-Drug Resistant (MDR) Cells: 4SC-207 has shown efficacy in cell lines that overexpress drug efflux pumps, such as HCT-15 and ACHN, suggesting it is a poor substrate for these pumps and can overcome this common mechanism of resistance to chemotherapy.[1] Similarly, SMART compounds have been shown to be effective in MDR-overexpressing cells.[5]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway from microtubule inhibition to apoptosis, as well as the workflows for key experimental protocols used to characterize microtubule inhibitors.

Caption: Mechanism of action of microtubule destabilizing agents.

Caption: Workflow for an in vitro tubulin polymerization assay.

Caption: Workflow for cell cycle analysis by flow cytometry.

Caption: Workflow for an apoptosis assay using Annexin V/PI staining.

Experimental Protocols

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in vitro.[7][8] Polymerization is monitored by an increase in turbidity (light scattering) which can be measured spectrophotometrically.[9]

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)[7]

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[7]

-

GTP solution (e.g., 10 mM)

-

Glycerol

-

Test compound (4SC-207) and controls (DMSO, nocodazole)

-

Pre-warmed 96-well plate

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 350 nm[6]

Procedure:

-

Prepare the polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).[7]

-

On ice, prepare dilutions of the test compound and controls in the polymerization buffer.

-

Add the compound dilutions to a pre-warmed 96-well plate (37°C).

-

Thaw the purified tubulin on ice and dilute to the desired final concentration (e.g., 2 mg/mL) in ice-cold polymerization buffer.[7]

-

To initiate the reaction, add the tubulin solution to the wells containing the test compounds.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 350 nm at regular intervals (e.g., every 30-60 seconds) for at least 60 minutes.[6]

-

Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the DMSO control.

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11]

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Test compound (4SC-207) and DMSO control

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase staining solution[12]

-

Flow cytometer[13]

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI/RNase staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[14][15]

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Test compound (4SC-207) and DMSO control

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)[16]

-

Phosphate-buffered saline (PBS)

-

Flow cytometer[17]

Procedure:

-

Seed cells and treat with the test compound or DMSO as described for the cell cycle analysis.

-

Harvest both floating and adherent cells.

-

Wash the cells twice with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Gently vortex the cells and incubate at room temperature in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

The cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Conclusion

4SC-207 is a novel microtubule inhibitor that acts by destabilizing microtubules through the inhibition of tubulin polymerization. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. A key advantage of 4SC-207 is its efficacy in multi-drug resistant cancer cell lines, suggesting its potential to overcome a significant challenge in cancer chemotherapy. The detailed mechanisms and protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals working on microtubule-targeting agents. Further investigation into the precise binding site and the full spectrum of signaling pathways affected by 4SC-207 will be crucial for its clinical development.

References

- 1. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells | PLOS One [journals.plos.org]

- 7. In vitro tubulin polymerization assay [bio-protocol.org]

- 8. In vitro tubulin polymerization assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Microtubule Inhibitor 4SC-207

Introduction

The term "Microtubule Inhibitor 4" does not refer to a single, universally recognized compound in scientific literature. Instead, it can be associated with various molecules, either as part of a numbered series of compounds or in the context of substitutions at the 4-position of a chemical scaffold. This guide focuses on 4SC-207 , a novel and potent microtubule inhibitor, providing a comprehensive overview for researchers, scientists, and drug development professionals. 4SC-207 is a microtubule destabilizing agent that has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines, including those resistant to conventional chemotherapies.

Core Concepts

Mechanism of Action

4SC-207 functions as a microtubule destabilizing agent. It directly targets tubulin, the fundamental protein subunit of microtubules. By inhibiting the polymerization of tubulin dimers into microtubules, 4SC-207 disrupts the dynamic instability essential for proper mitotic spindle formation. This interference with microtubule dynamics leads to a mitotic delay or arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers cellular apoptosis or leads to aberrant cell divisions.[1]

Activity in Drug-Resistant Cell Lines

A significant attribute of 4SC-207 is its efficacy in multi-drug resistant (MDR) cancer cell lines, such as HCT-15 and ACHN. This suggests that 4SC-207 is a poor substrate for drug efflux pumps like P-glycoprotein, a common mechanism of resistance to other microtubule inhibitors such as taxanes.[1] This characteristic makes 4SC-207 a promising candidate for treating cancers that have developed resistance to standard chemotherapeutic agents.

Quantitative Data

The following tables summarize the key quantitative data for 4SC-207, providing a basis for comparison and evaluation.

Table 1: In Vitro Anti-proliferative Activity of 4SC-207

| Cell Line Panel | Average GI₅₀ (nM) | Note |

| 50 tumor cell lines from 14 different tissues | 11 | 4SC-207 shows strong anti-proliferative activity across a broad range of tumor types.[1] |

Note: A detailed list of GI₅₀ values for each of the 50 cell lines is not publicly available in the reviewed literature. The data is represented as a Z-score, indicating higher or lower sensitivity relative to the mean.[2]

Table 2: In Vitro Tubulin Polymerization Inhibition by 4SC-207

| Compound | Concentration (µM) | Effect |

| 4SC-207 | 0.5 | Dose-dependent inhibition of tubulin polymerization rate and extent.[3] |

| 1.0 | ||

| 2.0 |

Table 3: In Vivo Antitumor Efficacy of 4SC-207 in HCT-15 Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition |

| 4SC-207 | 120 | Oral, daily | Significant reduction in tumor volume.[2] |

| Paclitaxel (Taxol®) | 15 | Intraperitoneal, twice weekly | Less effective than 120mg/kg 4SC-207 in this resistant model.[2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of 4SC-207 are provided below.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Preparation of Reagents:

-

Prepare a stock solution of 4SC-207 in DMSO.

-

Use commercially available, three-times recycled purified pig-brain tubulin.

-

Prepare glutamate buffer (0.8M, pH 6.6) with 100µM MgCl₂.

-

Prepare a GTP stock solution (0.4mM).

-

-

Assay Procedure:

-

On ice, dilute tubulin to a final concentration of 10µM in the glutamate buffer.

-

Add 4SC-207 at desired final concentrations (e.g., 0.5, 1, and 2µM) or DMSO as a vehicle control.

-

Incubate the mixture at 30°C for 10 minutes.

-

Return the samples to ice and supplement with GTP.

-

Transfer 150µl of the reaction mix to pre-chilled quartz cuvettes.

-

Place the cuvettes in a spectrophotometer with a temperature-controlled sample holder.

-

Initiate polymerization by raising the temperature from 15°C to 30°C over a 2-minute period.

-

-

Data Acquisition:

-

Measure the absorbance at 350nm every 30 seconds for 20 minutes to monitor the extent of tubulin polymerization over time.[3]

-

Protocol 2: Cell Proliferation (GI₅₀) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50%.

-

Cell Culture and Plating:

-

Culture the desired cancer cell lines in their appropriate media supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100µg/ml streptomycin.

-

Seed the cells into 96-well plates and allow them to attach for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4SC-207 in the appropriate cell culture medium. The final DMSO concentration should be kept constant (e.g., 0.1%).

-

Treat the cells with the different concentrations of 4SC-207 and a vehicle control (DMSO).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.

-

-

Data Analysis:

-

At the end of the incubation period, assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.[4]

-

Measure the absorbance using a microplate reader.

-

Calculate the GI₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.[5]

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting:

-

Treat proliferating cells (e.g., RKO cells) with the desired concentration of 4SC-207 (e.g., 100nM) or DMSO for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.

-

Fix the cells on ice for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI, 50µg/ml) and RNase A (100µg/ml) in PBS.

-

Incubate at room temperature in the dark for 30 minutes.

-

-

Flow Cytometry:

Protocol 4: In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the antitumor efficacy of a compound in a living organism.

-

Cell Preparation and Implantation:

-

Harvest cancer cells (e.g., HCT-15) from culture.

-

Resuspend the cells in a suitable medium, potentially mixed with Matrigel to aid tumor formation.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice until tumors reach a palpable size (e.g., an average volume of 100mm³).

-

Randomize the mice into treatment and control groups.

-

Administer 4SC-207 (e.g., 120 mg/kg, orally) and a vehicle control daily for a specified period (e.g., 3 weeks). A positive control group (e.g., Paclitaxel) can also be included.

-

-

Data Collection and Analysis:

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to 4SC-207.

Caption: Mechanism of Action of 4SC-207.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells | PLOS One [journals.plos.org]

- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Microtubule inhibitor 4 discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Novel Microtubule Inhibitors

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their pivotal role in mitosis makes them a key target for anticancer drug development.[2][3] Microtubule inhibitors interfere with the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3][4] These agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[2][4] This guide provides a technical overview of the discovery and synthesis of novel microtubule inhibitors, with a focus on compounds that bind to the colchicine site on β-tubulin, a promising area for the development of new cancer therapeutics.

Discovery of Novel Microtubule Inhibitors

The discovery of new microtubule inhibitors often involves a multi-step process that begins with the identification of a lead compound, followed by optimization through medicinal chemistry to enhance potency, reduce toxicity, and improve pharmacokinetic properties.

Lead Identification and Optimization

A common strategy in the discovery of new microtubule inhibitors is the design and synthesis of analogs of known natural products with potent tubulin polymerization inhibitory activity, such as Combretastatin A-4 (CA-4).[5][6] For instance, a series of 2-anilino triazolopyrimidines were designed and synthesized as potential anticancer agents.[7] In this series, the p-toluidino derivative 3d emerged as a highly potent inhibitor of tubulin polymerization.[7]

Another approach involves the rational design of novel scaffolds that can interact with the colchicine binding site. Researchers have developed triazole-based compounds, such as T115 , which exhibit potent tubulin polymerization inhibition and broad-spectrum cytotoxicity against various cancer cell lines.[8]

The general workflow for the discovery and preclinical development of a novel microtubule inhibitor is outlined below.

Caption: A typical workflow for the discovery and development of a novel microtubule inhibitor.

Synthesis of Potent Microtubule Inhibitors

The chemical synthesis of these inhibitors is a critical aspect of their development, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.

General Synthesis of a Triazole-Based Inhibitor (T115)

The synthesis of the potent microtubule inhibitor T115 (1-methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-4-yl)-1H-indole) was achieved through an efficient four-step procedure.[8] This multi-step synthesis highlights a common strategy for constructing complex heterocyclic scaffolds found in many microtubule inhibitors.

Synthesis of a Pyrrolo[2,3-d]pyrimidine Inhibitor

The synthesis of a water-soluble pyrrolo[2,3-d]pyrimidine-based microtubule inhibitor involves several key steps starting from ethyl 2-cyano-4,4-diethoxybutanoate and acetamidine.[9] The resulting pyrrolo[2,3-d]pyrimidine core is then chlorinated and subsequently reacted with the desired aniline to yield the final product.[9]

Quantitative Analysis of Inhibitor Potency

The biological activity of newly synthesized compounds is assessed through a series of in vitro assays to quantify their potency against tubulin polymerization and cancer cell proliferation.

| Compound | Target/Cell Line | IC50/GI50 (nM) | Reference |

| 3d (p-toluidino derivative) | Tubulin Polymerization | 450 | [7] |

| HeLa | 30 | [7] | |

| A549 | 43 | [7] | |

| HT-29 | 35 | [7] | |

| 4SC-207 | Cancer Cell Panel (average) | 11 | [10] |

| Compound [I] (3-amino-5-phenylpyrazole derivative) | Tubulin Polymerization | 1870 | [11] |

| MCF-7 | 38.37 | [11] | |

| Compound [I] (trimethoxyanilino-substituted pyrimidine) | B16-F10 | 98 | [12] |

| Tubulin Polymerization | 22230 | [12] | |

| IMB5046 | Multiple Tumor Cell Lines | 37 - 426 | [13] |

| Compound 23i (oxazole-bridged CA-4 analog) | Tubulin Polymerization | 850 | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of research findings in drug discovery.

Tubulin Polymerization Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on microtubule formation.

Protocol:

-

Reagents: Tubulin (>99% pure), G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9), test compounds dissolved in DMSO.

-

Procedure:

-

Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer.[8]

-

Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.[8]

-

Add varying concentrations of the test compound (e.g., 0.1 µM to 10 µM) to the wells.[8] A vehicle control (DMSO) should be included.

-

Incubate the plate at 37°C in a microplate reader.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8] An increase in absorbance indicates tubulin polymerization.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

-

Cellular Microtubule Content Assay

This cell-based assay quantifies the effect of a compound on the microtubule network within cells.

Protocol:

-

Cell Seeding: Seed HeLa cells (or another suitable cell line) at a density of 7,500 cells per well in a 96-well microplate and incubate for 24 hours.[14]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 30 minutes).[14] Include a DMSO control.

-

Microtubule Depolymerization (for stabilizing agents): For assays designed to detect microtubule-stabilizing agents, a depolymerizing agent like combretastatin A4 (CA-4) is added after compound treatment.[15][16]

-

Cell Lysis and Staining: Lyse the cells and use an immunoluminescent method to quantify the amount of polymerized tubulin.[14][17] This often involves antibodies specific to α-tubulin.

-

Data Analysis: The results are expressed as the percentage of resistant microtubules compared to the control.[14]

Mechanism of Action and Signaling Pathways

Microtubule inhibitors that bind to the colchicine site disrupt microtubule dynamics, leading to a cascade of cellular events culminating in apoptosis.

Caption: Signaling pathway initiated by a colchicine-site microtubule inhibitor.

The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism.[18][19] This prolonged activation leads to cell cycle arrest in the G2/M phase, which ultimately triggers the apoptotic cascade.[5][12]

Conclusion

The discovery and synthesis of novel microtubule inhibitors, particularly those targeting the colchicine binding site, remain a vibrant area of cancer research. The development of compounds with high potency, favorable pharmacological profiles, and the ability to overcome multidrug resistance is a key objective. The methodologies and data presented in this guide provide a framework for understanding the core principles and experimental approaches in this field, offering valuable insights for researchers and professionals in drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 3. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of a potent microtubule-targeting agent: Synthesis and biological evaluation of water-soluble amino acid prodrug of combretastatin A-4 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel combretastatin A-4 thio derivatives as microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 12. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 16. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to Microtubule Inhibitors of the Colchicine Binding Site

Introduction: The Tubulin Cytoskeleton and the Colchicine Binding Site

Microtubules are highly dynamic, filamentous polymers essential to eukaryotic cells, playing critical roles in cell division, intracellular transport, and the maintenance of cell structure.[1] They are composed of αβ-tubulin heterodimers that polymerize in a head-to-tail fashion to form protofilaments, which in turn associate laterally to create a hollow cylindrical microtubule. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their cellular functions, particularly the formation of the mitotic spindle during cell division.[2] This makes them a prime target for anticancer drug development.[3][4]

Tubulin possesses several distinct binding sites for small molecules, including the taxane, vinca alkaloid, and colchicine sites.[5] The colchicine binding site, located on the β-tubulin subunit at the interface with the α-tubulin subunit, is a key target for agents that destabilize microtubules.[5][6] Inhibitors that bind to this site physically block the curved-to-straight conformational change required for a tubulin dimer to incorporate into the growing microtubule lattice, thereby inhibiting polymerization.[5][7] These agents are collectively known as Colchicine Binding Site Inhibitors (CBSIs).[3]

Core Mechanism of Action

Colchicine Binding Site Inhibitors (CBSIs) share a common mechanism of action that culminates in mitotic arrest and apoptosis.[5] By binding to β-tubulin, they prevent its proper assembly into microtubules.[8] This leads to a net depolymerization of the microtubule network.[9]

The key events are:

-

Binding to Tubulin: The inhibitor binds to the colchicine site on soluble αβ-tubulin heterodimers.[5]

-

Inhibition of Polymerization: The inhibitor-tubulin complex cannot polymerize effectively, leading to a disruption of microtubule dynamics.[5][6]

-

Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation of a proper mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[10][11]

-

Cell Cycle Arrest: The spindle assembly checkpoint is activated, causing the cell to arrest in the G2/M phase of the cell cycle.[5][10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][12][13] This can involve the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[5][13]

Certain CBSIs, most notably Combretastatin A-4 (CA-4), also function as Vascular Disrupting Agents (VDAs). They selectively target the tumor vasculature, causing endothelial cell shape changes, increased vascular permeability, and ultimately, a shutdown of tumor blood flow, leading to extensive necrosis within the tumor.[14][15][16]

Major Classes of Colchicine-Binding Site Inhibitors

A diverse array of chemical scaffolds can bind to the colchicine site. Many are natural products or their synthetic derivatives.

-

Colchicine and Analogues: The namesake of the binding site, colchicine's clinical use in cancer is limited by its narrow therapeutic index and high toxicity.[3][6]

-

Combretastatins: Isolated from the African bush willow Combretum caffrum, Combretastatin A-4 (CA-4) is a potent CBSI and the leading compound in this class.[15][17] Its water-soluble prodrug, Combretastatin A-4 Phosphate (CA4P), has undergone extensive clinical investigation.[14][15]

-

Podophyllotoxin and Analogues: Podophyllotoxin is a lignan extracted from the rhizomes of Podophyllum species.[5] It competitively inhibits colchicine binding and acts as a potent antimitotic agent.[5][18][19]

-

Nocodazole: A synthetic benzimidazole derivative, nocodazole is a rapidly reversible CBSI widely used as a research tool to synchronize cells in the G2/M phase.[9][10][12]

-

Other Synthetic Scaffolds: Numerous other synthetic compounds, such as the sulfonamide ABT-751 and the 3-indolyl-phenylmethanone BPR0L075, have been developed to target the colchicine site.[5]

Quantitative Data Summary

The following table summarizes the biological activity of representative Colchicine-Binding Site Inhibitors. Values can vary significantly based on the assay conditions and cell lines used.

| Compound | Chemical Class | Inhibition of Tubulin Polymerization IC50 | Antiproliferative Activity IC50 | Reference(s) |

| Colchicine | Alkaloid | ~1-3 µM | 5-20 nM (MCF-7 cells) | [20],[21] |

| Combretastatin A-4 (CA-4) | Stilbene | ~1-2 µM | 1-10 nM (Various cancer cell lines) | [17],[22] |

| Podophyllotoxin | Lignan | ~0.5-1.5 µM | 2-10 nM (Various cancer cell lines) | [18],[23] |

| Nocodazole | Benzimidazole | ~0.2-1 µM | 4 nM (Median inhibitory concentration) | [12],[13] |

| ABT-751 (E7010) | Sulfonamide | ~1.5 µM | 10-100 nM (Various cancer cell lines) | [5] |

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. As tubulin polymerizes, the solution becomes more turbid, which can be measured as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of the OD increase.[24]

Materials:

-

Lyophilized, >99% pure tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Test compound and controls (e.g., paclitaxel as a promoter, colchicine as an inhibitor)

-

Temperature-controlled 96-well spectrophotometer/plate reader

-

Pre-warmed 96-well plates

Procedure:

-

On ice, reconstitute tubulin to a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 1 mM GTP and 15% glycerol.[20][24]

-

Aliquot the tubulin solution into wells of a pre-warmed (37°C) 96-well plate.

-

Add the test compound (typically at various concentrations) or control solution (e.g., DMSO vehicle) to the wells. The final volume should be around 100 µL.[24]

-

Immediately place the plate in the spectrophotometer pre-set to 37°C.

-

Monitor the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[20]

Data Analysis: The rate of polymerization (Vmax) and the maximum polymer mass (ODmax at steady state) are calculated. The IC50 value is determined by plotting the percent inhibition of polymerization against the log concentration of the test compound.

Competitive Colchicine-Binding Assay (Fluorescence-Based)

Principle: This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to compete with and displace colchicine. The intrinsic fluorescence of colchicine increases significantly upon binding to tubulin. A compound that also binds to this site will prevent colchicine from binding, resulting in a decreased fluorescence signal.[25]

Materials:

-

Purified tubulin protein (>99%)

-

Colchicine

-

Test compound

-

Assay Buffer (e.g., 30 mM Tris buffer)

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of tubulin (e.g., 3 µM) in the assay buffer.[25]

-

In a 96-well plate, incubate the tubulin with the test compound at various concentrations for a short period.

-

Add colchicine (e.g., 3 µM final concentration) to the wells. Include controls with tubulin + colchicine (100% signal) and tubulin + test compound without colchicine (blank).[25]

-

Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.[25]

-

Measure the fluorescence intensity using an excitation wavelength of ~350 nm and an emission wavelength of ~435 nm.[25]

Data Analysis: After subtracting the blank fluorescence, the percentage of colchicine binding is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition of colchicine binding against the log concentration of the test compound.

Cell Cycle Analysis by Flow Cytometry

Principle: This protocol is used to determine the effect of a CBSI on cell cycle progression. CBSIs cause cells to arrest in the G2/M phase. Cells are stained with a DNA-intercalating dye (like propidium iodide), and their DNA content is measured by flow cytometry. Cells in G2 or mitosis (M) will have twice the DNA content of cells in G1.

Materials:

-

Cultured cancer cells (e.g., HeLa, MCF-7)

-

Test compound

-

Propidium Iodide (PI) staining solution with RNase A

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 18-24 hours).[10]

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

Data Analysis: The resulting DNA content histograms are analyzed to quantify the proportion of cells in each phase of the cell cycle. A significant increase in the G2/M population in treated cells compared to controls indicates mitotic arrest.

Visualizing Pathways and Workflows

Mechanism of Action and Downstream Signaling

Experimental Workflow for CBSI Discovery

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. rupress.org [rupress.org]

- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Colchicine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Nocodazole - Wikipedia [en.wikipedia.org]

- 11. stemcell.com [stemcell.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Correlation of tubulin-binding and antitumor activities of podophyllotoxin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemotherapy - Wikipedia [en.wikipedia.org]

- 20. In vitro tubulin polymerization assay [bio-protocol.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Podophyllotoxin, steganacin and combretastatin: natural products that bind at the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 25. 4.12. Colchicine Binding-Site Assay [bio-protocol.org]

In-Depth Technical Guide: Biological Activity of Microtubule Inhibitor 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule inhibitor 4 (CAS: 2411962-64-4; Molecular Formula: C₂₅H₂₃FN₄O₃) is a potent small molecule that has demonstrated significant biological activity as an inhibitor of microtubule polymerization. This technical guide provides a comprehensive overview of the currently available data on its anti-cancer properties, mechanism of action, and the experimental basis for these findings. The information is tailored for researchers and professionals involved in oncology drug discovery and development.

Core Biological Activity: Cytotoxicity

This compound exhibits potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, have been determined in various cancer cell types. This data underscores the compound's potential as an anti-proliferative agent.

Quantitative Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (nM) |

| NCI-H460 | Non-small cell lung cancer | 4.0 |

| BxPC-3 | Pancreatic cancer | 3.2 |

| HT-29 | Colorectal cancer | 2.1 |

Note: The above data represents the most consistently reported IC₅₀ values. Further independent verification across a broader panel of cell lines is recommended for a comprehensive understanding of its activity spectrum.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential cytoskeletal polymers involved in numerous critical cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By interfering with the assembly of tubulin monomers into microtubules, this compound effectively halts the cell cycle, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.

Signaling Pathway and Cellular Consequences

The inhibition of tubulin polymerization by this compound initiates a cascade of cellular events, primarily centered around the mitotic spindle checkpoint. This signaling pathway ensures the proper segregation of chromosomes during cell division.

Caption: Mechanism of Action of this compound.

Experimental Protocols

While the precise, detailed experimental protocols from the original discovery of this compound are not publicly available, this section outlines standard methodologies for the key assays used to characterize its biological activity. These protocols are based on established practices in the field and can be adapted for the evaluation of this and similar compounds.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Workflow:

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells (e.g., NCI-H460, BxPC-3, HT-29) in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the logarithm of the compound concentrations and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow:

Caption: Workflow for an in vitro tubulin polymerization assay.

Detailed Steps:

-

Tubulin Preparation: Reconstitute lyophilized, purified bovine or porcine brain tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).

-

Compound Incubation: In a 96-well plate, add this compound at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate the polymerization reaction by warming the plate to 37°C. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance.

-

Monitoring Polymerization: Measure the absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer or plate reader.

-

Data Analysis: Plot the change in absorbance over time. A decrease in the rate and extent of the absorbance increase in the presence of this compound, compared to the vehicle control, indicates inhibition of tubulin polymerization.

Conclusion and Future Directions

This compound is a potent cytotoxic agent with a clear mechanism of action involving the inhibition of tubulin polymerization. The low nanomolar IC₅₀ values against various cancer cell lines highlight its potential for further preclinical and clinical development.

Future research should focus on:

-

Broad-Spectrum Profiling: Evaluating the efficacy of this compound against a wider panel of cancer cell lines, including those with known drug resistance mechanisms.

-

In Vivo Studies: Assessing the anti-tumor activity, pharmacokinetics, and safety profile of the compound in relevant animal models of cancer.

-

Binding Site Characterization: Determining the specific binding site of this compound on the tubulin protein to better understand its mechanism and to guide the design of next-generation inhibitors.

-

Combination Therapies: Investigating the potential for synergistic effects when used in combination with other anti-cancer agents.

This technical guide provides a foundational understanding of the biological activity of this compound based on the currently available information. Further investigation is warranted to fully elucidate its therapeutic potential.

Technical Guide: Microtubule Inhibitor 4 (CAS 2411962-64-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule inhibitors represent a cornerstone of cancer chemotherapy, effectively disrupting cell division by interfering with the dynamics of microtubule polymerization and depolymerization. This technical guide provides a comprehensive overview of the pre-clinical data available for Microtubule Inhibitor 4 (CAS 2411962-64-4), a potent agent that demonstrates significant cytotoxic activity against various cancer cell lines. This document summarizes its chemical properties, biological activity, and proposed mechanism of action, and provides detailed, representative experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following identifiers:

| Property | Value |

| CAS Number | 2411962-64-4 |

| Chemical Name | (3Z,6Z)-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-6-[[3-(4-fluorophenoxy)phenyl]methylene]-2,5-Piperazinedione |

| Molecular Formula | C27H25FN4O3 |

| Molecular Weight | 472.51 g/mol |

| Alternate Names | This compound, Compound 2 |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of tubulin polymerization. By disrupting the formation of microtubules, it interferes with the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

In Vitro Cytotoxicity

The compound exhibits potent cytotoxic effects across multiple human cancer cell lines, with IC50 values in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H460 | Non-Small Cell Lung Cancer | 4.0 |

| BxPC-3 | Pancreatic Cancer | 3.2 |

| HT-29 | Colorectal Cancer | 2.1 |

Proposed Signaling Pathway

The primary mechanism of action for this compound is the disruption of microtubule dynamics, a critical process for cell division. This interference triggers a cascade of events leading to programmed cell death.

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the evaluation of microtubule inhibitors like the compound with CAS 2411962-64-4. Note: These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Glycerol

-

This compound (dissolved in DMSO)

-

Positive controls (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep this solution on ice.

-

Add the test compound (this compound) at various concentrations to the designated wells of a pre-chilled 96-well plate. Include wells for vehicle control (DMSO) and positive controls.

-

Carefully add the chilled tubulin solution to each well.

-

Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Analyze the data by plotting absorbance versus time. Inhibition of polymerization will be observed as a decrease in the Vmax and the final plateau of the polymerization curve compared to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines.[1][2][3]

Materials:

-

Human cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom tissue culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a microtubule inhibitor in a mouse model.

Materials:

-

6-8 week old immunodeficient mice (e.g., athymic nude mice)

-

Human tumor cells (e.g., HT-29)

-

Matrigel (optional)

-

This compound

-

Vehicle solution for injection (e.g., a mixture of DMSO, Cremophor EL, and saline)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Subcutaneously inject 5-10 million tumor cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle solution.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Experimental and Drug Discovery Workflow

The evaluation of a novel microtubule inhibitor follows a structured workflow from initial screening to in vivo efficacy studies.

References

In-Depth Technical Guide: Cellular Uptake and Distribution of the Microtubule Inhibitor 4SC-207

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of 4SC-207, a novel microtubule inhibitor. The information is curated for researchers and professionals involved in oncology drug discovery and development.

Introduction to 4SC-207

4SC-207 is a novel, potent small molecule inhibitor of tubulin polymerization.[1] It belongs to the chemical class of tetrahydrothieno pyridines and has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines, including those resistant to other microtubule-targeting agents like taxanes.[1][2] Its primary mechanism of action is the destabilization of microtubules, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] A key advantage of 4SC-207 is its activity in multi-drug resistant cell lines, suggesting it is a poor substrate for drug efflux pumps.[1][2]

Quantitative Data on Bioactivity

The following table summarizes the key quantitative data regarding the bioactivity of 4SC-207.

| Parameter | Value | Cell Lines/Conditions | Reference |

| Average GI50 | 11 nM | Panel of 50 tumor cell lines | [1][2] |

| Activity in Multi-Drug Resistant Cells | Active | HCT-15, ACHN | [1][2] |

Cellular Mechanism of Action

4SC-207 exerts its cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. By inhibiting tubulin polymerization, 4SC-207 disrupts the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division.[1] This interference leads to a dose-dependent delay or arrest in the M-phase (mitosis) of the cell cycle.[1][3] Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering programmed cell death (apoptosis) or leading to aberrant cell divisions.[1]

Signaling Pathway for 4SC-207-Induced Apoptosis

Caption: Signaling pathway of 4SC-207 leading to mitotic arrest and cell death.

Experimental Protocols

This section details key experimental protocols for the characterization of 4SC-207's cellular effects.

Cell Viability Assay (Alamar Blue Assay)

This protocol is used to determine the concentration of 4SC-207 that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., RKO)

-

Complete cell culture medium

-

4SC-207 stock solution (in DMSO)

-

Alamar Blue reagent

-

96-well microplates

-

Plate reader for fluorescence or absorbance measurement

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period and allow them to adhere overnight.

-

Prepare serial dilutions of 4SC-207 in complete culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing the different concentrations of 4SC-207. Include a DMSO-only control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

-

Add Alamar Blue reagent to each well according to the manufacturer's instructions and incubate for a further 2-4 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate cell viability as a percentage of the DMSO control and plot the results to determine the GI50 value.[3]

Tubulin Polymerization Assay (In Vitro)

This assay directly measures the effect of 4SC-207 on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Tubulin polymerization buffer

-

GTP solution

-

4SC-207 at various concentrations

-

Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the desired concentration of 4SC-207 or a DMSO control.

-

Chill the mixture and the tubulin solution on ice.

-

Initiate the polymerization reaction by adding the tubulin solution to the reaction mixture and quickly transferring the plate to a pre-warmed (37°C) spectrophotometer.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Plot absorbance versus time to visualize the effect of 4SC-207 on the rate and extent of tubulin polymerization.[1]

Cellular Uptake and Distribution Study (Representative Protocol)

While specific protocols for 4SC-207 are not publicly available, the following is a representative workflow for determining the cellular uptake and distribution of a small molecule inhibitor. This protocol may require optimization, such as the use of a fluorescently labeled version of 4SC-207 or a specific antibody for detection.

Workflow for Cellular Uptake Study

References

- 1. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells [kops.uni-konstanz.de]

- 3. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells | PLOS One [journals.plos.org]

An In-Depth Technical Guide to Early Research on Novel Microtubule Targeting Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis has made them a cornerstone target for anticancer drug development for over six decades.[1][2] Classic microtubule targeting agents (MTAs), such as the taxanes and vinca alkaloids, have been highly successful in the clinic but are often limited by issues of toxicity and the development of drug resistance.[3][4] This has spurred intensive research into novel MTAs with improved therapeutic profiles. This technical guide provides a comprehensive overview of the core concepts in the early-stage research of these next-generation agents, focusing on their classification, mechanisms of action, and the experimental protocols used for their evaluation. We present quantitative data for representative novel agents, detailed methodologies for key assays, and visual diagrams of critical signaling pathways to serve as a resource for professionals in the field of oncology drug development.

Classification and Mechanisms of Novel Microtubule Targeting Agents

MTAs are broadly classified based on their effect on microtubule polymer mass.[5] While traditional agents fall into two main categories, recent research has unveiled new mechanistic classes that offer innovative strategies to overcome existing therapeutic challenges.

Microtubule Destabilizing Agents

These agents inhibit microtubule polymerization, leading to a decrease in microtubule polymer mass and disruption of the mitotic spindle.[5] They typically bind to the colchicine or vinca binding sites on β-tubulin.

-

Colchicine-Site Binders: These agents bind at the interface between α- and β-tubulin, preventing the curved-to-straight conformational change required for tubulin dimers to incorporate into the microtubule lattice. While colchicine itself is too toxic for cancer therapy, numerous novel colchicine-site inhibitors are in development.[1]

-

VERU-111: A first-in-class, orally available, next-generation MTA that binds to the colchicine site.[6] It has demonstrated potent activity in preclinical models, including those resistant to taxanes due to P-glycoprotein (P-gp) overexpression.[4][6]

-

Plinabulin: A "selective immunomodulating microtubule binding agent" (SIMBA) that binds near the colchicine domain. Its unique mechanism involves the release of the immune defense protein GEF-H1, leading to dendritic cell maturation and T-cell activation in addition to its direct anti-mitotic effects.[7][8]

-

Pyrazolo[4,3-d]pyrimidines: A class of potent tubulin polymerization inhibitors that bind to the colchicine site and have shown efficacy in cell lines overexpressing βIII-tubulin, a key mechanism of taxane resistance.[9]

-

Imidazole-Chalcones: These synthetic compounds have also been identified as colchicine-site binders that induce G2/M cell cycle arrest and apoptosis.[10]

-

Microtubule Stabilizing Agents

These agents enhance microtubule polymerization and inhibit depolymerization, resulting in the formation of overly stable, non-functional microtubules that also lead to mitotic arrest and apoptosis.[7] The taxane binding site on the interior (luminal) side of the microtubule is the primary target for this class.

-

Epothilones: These agents mimic the stabilizing effect of taxanes but can be effective in taxane-resistant tumors, particularly those with mutations in tubulin or P-gp overexpression. Ixabepilone is an approved member of this class.[7]

Microtubule Degradation Agents (MDgAs)

A novel class of MTAs that represents a paradigm shift from simply modulating polymerization dynamics. These agents trigger the actual degradation of tubulin.[1][11]

-

Mechanism: MDgAs can bind covalently or non-covalently to tubulin, leading to conformational changes that render the protein unstable. This instability leads to depolymerization, disintegration, and aggregation, ultimately flagging the tubulin clusters for degradation by the ubiquitin-proteasome system.[1]

-

Cevipabulin: While previously considered a stabilizer, recent crystallographic studies have shown that cevipabulin can also bind to a novel site on α-tubulin. This binding alters the conformation of the αT5 loop, destabilizing the tubulin dimer and leading to its degradation.[12] This discovery opens a new avenue for designing tubulin degraders as a distinct class of anticancer drugs.[12]

Quantitative Data on Novel Microtubule Targeting Agents

The following tables summarize the in vitro and in vivo activity of selected novel MTAs from recent preclinical studies.

Table 1: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition

| Compound Class | Representative Agent | Cancer Cell Line | Assay Type | IC50 / EC50 / GI50 | Reference |

| Colchicine-Site Inhibitor | VERU-111 | Triple-Negative Breast Cancer (MDA-MB-231, -468) | Proliferation | 8.2–9.6 nM | [13] |

| VERU-111 | Pancreatic Cancer (Panc-1, AsPC-1) | Proliferation | 11.8–25 nM (48h) | [5] | |

| VERU-111 | HER2+ Breast Cancer (SKBR3) | Proliferation | 14 nM | [13] | |

| Pyrazolo[4,3-d]pyrimidine | Compound 9 | MCF-7 (Breast, WT) | Growth Inhibition | 2.0 nM | [9] |

| Compound 9 | MCF-7 (Breast, βIII-tubulin+) | Growth Inhibition | 3.3 nM | [9] | |

| Compound 16 | MCF-7 (Breast, WT) | Growth Inhibition | 1.7 nM | [9] | |

| Compound 16 | MCF-7 (Breast, βIII-tubulin+) | Growth Inhibition | 2.6 nM | [9] | |

| Compounds 9, 11-13 | Purified Tubulin | Polymerization | 0.42–0.49 µM | [9] | |

| Imidazole-Chalcone | Compound 7o | MDA-MB-231 (Breast) | Cytotoxicity | 3.26 µM | [14] |

| Compound 7n | MDA-MB-231 (Breast) | Cytotoxicity | 4.23 µM | [14] | |

| Compound 9j' | A549, MCF-7, HepG2 | Cytotoxicity | 7.05–21.97 µM | [10] | |

| 2-Amino-pyrimidine | Compound 7b | MCF-7 (Breast) | Cytotoxicity | 0.48 µM | [15] |

| Compound 7b | HeLa (Cervical) | Cytotoxicity | 0.74 µM | [15] |

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Compound | Tumor Model | Dosing & Administration | Outcome | Reference |

| VERU-111 | Taxane-resistant TNBC (PDX) | Oral | Significantly inhibited tumor growth and metastasis | [13][16] |

| VERU-111 | Ovarian Cancer (Orthotopic) | Not specified | Markedly suppressed tumor growth and completely suppressed metastasis | [17] |

| Pyrazolo[4,3-d]pyrimidine (Cmpd 9) | MCF-7 TUBB3 (Breast) | Not specified | Significantly better than paclitaxel at reducing tumor volume | [9] |

| Plinabulin | Non-Small Cell Lung Cancer | IV, 30 min after chemotherapy | Reduced frequency of Grade 4 neutropenia from 33% to <5% |

Key Experimental Protocols

The characterization of a novel MTA involves a standardized workflow of in vitro and in vivo assays to determine its mechanism, potency, and efficacy.

Experimental Workflow

The evaluation process typically follows a hierarchical screening funnel, starting with biochemical assays and progressing through cell-based studies to in vivo models.

Caption: General experimental workflow for the preclinical evaluation of novel MTAs.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340-350 nm. Alternatively, a fluorescent reporter that preferentially binds to polymerized microtubules can be used.

-

Materials:

-

Purified tubulin (>99%), typically from porcine or bovine brain.

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP solution (10 mM).

-

Glycerol (for enhancing polymerization).

-

Test compound and vehicle control (e.g., DMSO).

-

Reference compounds: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer).

-

Temperature-controlled microplate reader.

-

-

Methodology (Absorbance-based):

-

Prepare a tubulin solution (e.g., 3-5 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP (1 mM) and glycerol (5-10%).

-

Dispense the tubulin solution into a pre-chilled 96-well plate.

-

Add serial dilutions of the test compound, vehicle control, and reference compounds to the wells.

-

Place the plate in the microplate reader pre-warmed to 37°C.

-

Immediately begin recording the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance vs. time. For destabilizing agents, calculate the IC₅₀ from the concentration-dependent inhibition of the polymerization plateau. For stabilizing agents, measure the enhancement of polymerization rate and extent.

-

Cytotoxicity Assay (Sulforhodamine B - SRB)

This cell-based assay measures cell density based on the measurement of total cellular protein content, providing an assessment of cytotoxicity or growth inhibition.

-

Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus, the number of cells.

-

Materials:

-

Adherent cancer cell line of interest.

-

96-well cell culture plates.

-

Trichloroacetic acid (TCA), cold.

-

SRB solution (0.4% w/v in 1% acetic acid).

-

Wash solution (1% acetic acid).

-

Solubilization buffer (10 mM Tris base, pH 10.5).

-

Microplate reader.

-

-

Methodology:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). Include vehicle-only and no-treatment controls.

-

After incubation, gently add cold TCA (to a final concentration of 10%) to fix the cells for 1 hour at 4°C.

-

Wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove TCA and excess media components. Air dry the plates completely.

-

Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates again.

-

Add 200 µL of solubilization buffer to each well and place on a shaker for 10 minutes to dissolve the bound dye.

-

Read the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. MTAs typically cause an accumulation of cells in the G2/M phase.

-

Principle: A fluorescent dye, such as Propidium Iodide (PI), intercalates stoichiometrically into the DNA. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), and cells in the S phase have an intermediate amount. A flow cytometer measures the fluorescence intensity of individual cells.

-

Materials:

-

Cell suspension.

-

Phosphate-buffered saline (PBS).

-

70% ethanol, cold.

-

PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Flow cytometer.

-

-

Methodology:

-

Harvest approximately 1 x 10⁶ cells per sample.

-

Wash cells with PBS and centrifuge.

-

Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C or overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A is crucial for degrading RNA, which PI can also bind to.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Generate a histogram of fluorescence intensity. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

In Vivo Human Tumor Xenograft Model

This assay evaluates the antitumor efficacy of a compound in a living organism, providing crucial data on therapeutic potential and toxicity.

-

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., athymic nude or SCID mice). Once tumors are established, the mice are treated with the test agent, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice.

-

Human cancer cell line suspension.

-

Matrigel (optional, to support tumor formation).

-

Test compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

-

Calipers for tumor measurement.

-

-

Methodology:

-

Inject a suspension of human cancer cells (e.g., 1-10 x 10⁶ cells in PBS, often mixed with Matrigel) subcutaneously into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

-

Administer the test compound, vehicle control, and/or a positive control (e.g., paclitaxel) according to a predetermined dose and schedule.

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health as indicators of toxicity.

-

Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

-